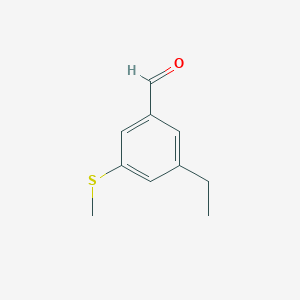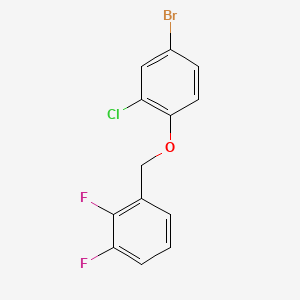
1-((4-Bromo-2-chlorophenoxy)methyl)-2,3-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Bromo-2-chlorophenoxy)methyl)-2,3-difluorobenzene is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromo-2-chlorophenoxy)methyl)-2,3-difluorobenzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-Bromo-2-chlorophenoxy)methyl)-2,3-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, this compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds involving this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds.
Aplicaciones Científicas De Investigación
1-((4-Bromo-2-chlorophenoxy)methyl)-2,3-difluorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-((4-Bromo-2-chlorophenoxy)methyl)-2,3-difluorobenzene involves its interaction with specific molecular targets. The presence of halogens and fluorine atoms can influence its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Bromo-2-chlorophenoxy)-2-methyl-2-propanol
- 2-[(4-Bromo-2-chlorophenoxy)methyl]-2-methyloxirane
Uniqueness
1-((4-Bromo-2-chlorophenoxy)methyl)-2,3-difluorobenzene is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, along with two fluorine atoms on the benzene ring. This combination of substituents imparts distinct physical and chemical properties that differentiate it from similar compounds .
Propiedades
Fórmula molecular |
C13H8BrClF2O |
|---|---|
Peso molecular |
333.55 g/mol |
Nombre IUPAC |
1-[(4-bromo-2-chlorophenoxy)methyl]-2,3-difluorobenzene |
InChI |
InChI=1S/C13H8BrClF2O/c14-9-4-5-12(10(15)6-9)18-7-8-2-1-3-11(16)13(8)17/h1-6H,7H2 |
Clave InChI |
AXRTZAGEMUKQKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)COC2=C(C=C(C=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


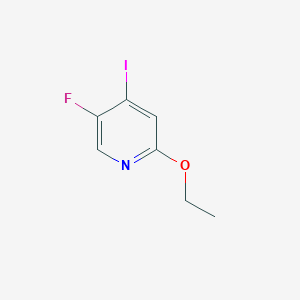
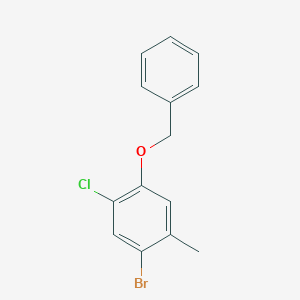
![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14023491.png)
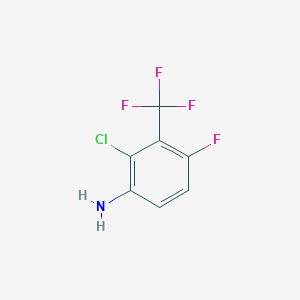
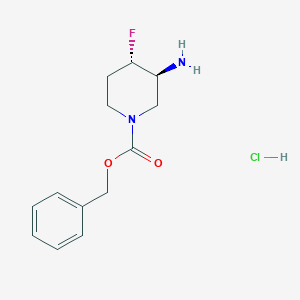
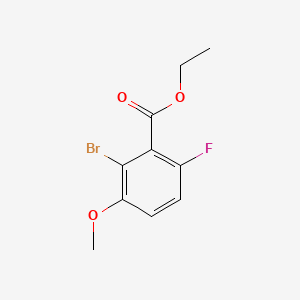
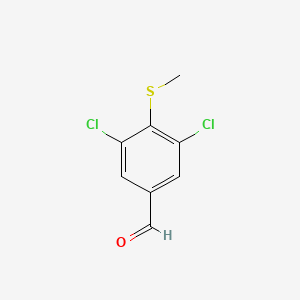
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-2-methyl-2-propanesulfinamide](/img/structure/B14023521.png)
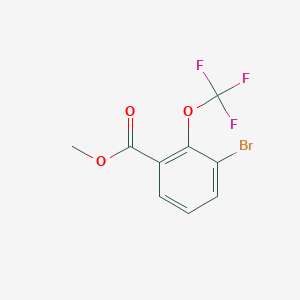
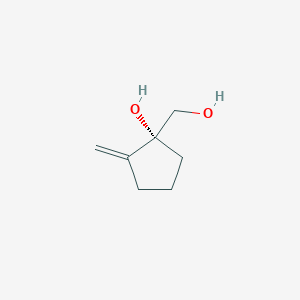
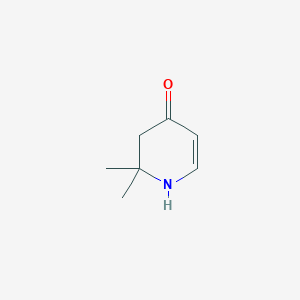
![acetic acid;N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide](/img/structure/B14023562.png)

